c9,t11-CLA

Description

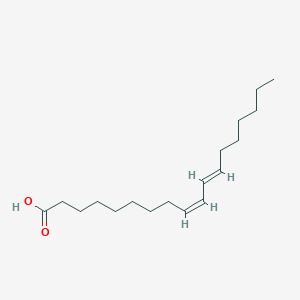

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(9Z,11E)-octadeca-9,11-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7+,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYXPOFIGCOSSB-GOJKSUSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041003 | |

| Record name | (9Z,11E)-9,11-Octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bovinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2540-56-9 | |

| Record name | 9-cis,11-trans-Octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2540-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rumenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002540569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9Z,11E)-9,11-Octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUMENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46JZW3MR59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bovinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Nomenclature, Classification, and Historical Perspective of Bovinic Acid

Evolution of Nomenclature: Bovinic Acid, Rumenic Acid, and Conjugated Linoleic Acid Isomer (c9,t11-CLA)

The term "Bovinic acid" is a common name for a specific isomer of conjugated linoleic acid (CLA). atamanchemicals.comwikipedia.org CLAs are a family of isomers of linoleic acid, an omega-6 fatty acid, where the double bonds are conjugated, meaning they are separated by a single bond instead of the usual two. wikipedia.orgnih.gov

The most abundant CLA isomer found in nature is cis-9, trans-11-octadecadienoic acid. ocl-journal.orgnih.gov This specific isomer was initially referred to as "bovinic acid". ocl-journal.orgresearchgate.net However, in 1998, Kramer et al. proposed the name "rumenic acid" as a more encompassing term, given that the acid is found in various ruminants, not just cattle. wikipedia.orgocl-journal.orgchemeurope.com Despite this proposal, "bovinic acid" remains in use. scialert.netatamanchemicals.comwikipedia.org

Scientifically, it is most precisely identified as the this compound isomer, denoting the positions and configurations of the double bonds. wikipedia.orgocl-journal.org This nomenclature is crucial for distinguishing it from other CLA isomers, such as t10,c12-CLA, which exhibit different biological effects. wikipedia.orgnih.gov

| Common Name | Systematic Name | Shorthand |

| Bovinic Acid | (9Z,11E)-octadeca-9,11-dienoic acid | This compound |

| Rumenic Acid | (9Z,11E)-octadeca-9,11-dienoic acid | This compound |

Historical Scientific Discovery and Early Characterization

The presence of fatty acids with conjugated double bonds in butterfat was first reported in 1935. ocl-journal.org However, it wasn't until 1979 that researchers investigating mutagens in grilled ground beef discovered a substance that inhibited mutagenesis. cabidigitallibrary.orgarccjournals.com This anti-carcinogenic compound was later identified as a mixture of conjugated linoleic acid isomers. cabidigitallibrary.orgk-state.edu

The major isomer in this mixture, this compound, was identified in dairy fat by Parodi. ocl-journal.org This discovery spurred significant research into the biological activities of CLAs. Early studies focused on the anti-carcinogenic properties of CLA, with findings indicating its potential to inhibit chemically-induced cancers in animal models. wikipedia.orgplos.org

Further research elucidated the primary source of Bovinic acid in ruminants: the biohydrogenation of linoleic acid by rumen bacteria, specifically Butyrivibrio fibrisolvens. ocl-journal.orgk-state.edu This process converts dietary polyunsaturated fatty acids into various intermediates, including vaccenic acid, which can then be converted to Bovinic acid in the animal's tissues. wikipedia.orgatamanchemicals.com It is now understood that Bovinic acid accounts for 85-90% of the total CLA content in dairy products. atamanchemicals.comwikipedia.orgchemeurope.com

Stereochemical and Positional Isomerism within Conjugated Linoleic Acids Relevant to Bovinic Acid

Conjugated linoleic acids are a group of positional and geometric isomers of linoleic acid. nih.govcabidigitallibrary.org Linoleic acid is an 18-carbon fatty acid with two double bonds at the 9th and 12th carbon atoms, both in the cis configuration. nih.gov In contrast, CLAs have conjugated double bonds, and in principle, 28 isomers are possible. wikipedia.org

The isomerism in CLAs arises from two factors:

Positional Isomerism : The location of the conjugated double bonds can vary. Common positional isomers include those with double bonds at the 7,9; 9,11; 10,12; and 11,13 positions. nih.govresearchgate.net

Geometric (Stereochemical) Isomerism : Each double bond can exist in either a cis (Z) or trans (E) configuration. wikipedia.org This leads to four possible geometric isomers for each positional isomer: cis,cis; cis,trans; trans,cis; and trans,trans. cabidigitallibrary.org

Bovinic acid, or this compound, is the specific isomer with conjugated double bonds at the 9th and 11th carbon positions. wikipedia.orgocl-journal.org The "c9" or "(9Z)" denotes a cis configuration at the 9th carbon, while "t11" or "(11E)" indicates a trans configuration at the 11th carbon. atamanchemicals.comnih.gov

Another well-studied isomer is trans-10, cis-12 CLA (t10,c12-CLA). wikipedia.org Research has shown that different isomers can have distinct biological effects. nih.govnih.gov For example, the t10,c12 isomer is primarily associated with reductions in body fat, while the c9,t11 isomer (Bovinic acid) is often linked to anti-carcinogenic effects. nih.gov The varying biological activities underscore the importance of distinguishing between these isomers.

| Isomer | Double Bond Positions | Geometric Configuration |

| Bovinic Acid (Rumenic Acid) | 9, 11 | cis-9, trans-11 |

| trans-10, cis-12 CLA | 10, 12 | trans-10, cis-12 |

| Linoleic Acid (Parent Compound) | 9, 12 | cis-9, cis-12 |

Biological Origin and Natural Abundance of Bovinic Acid

Sources and Distribution in Ruminant Products

The primary dietary sources of bovinic acid for humans are products derived from ruminant animals, such as cattle, sheep, and goats. nih.gov Its presence in these sources is a direct result of the unique digestive processes that occur in the rumen.

Dairy Products (Milk, Cheese, Butter)

Dairy products are significant sources of bovinic acid and its precursor, trans-vaccenic acid (TVA). nih.govresearchgate.net Ruminant-derived lipids, such as those in milk fat, typically contain 1-8% of total fatty acids as trans fatty acids, with TVA being the most abundant, accounting for 60-80% of the total. unirioja.es This TVA is then converted to bovinic acid in the mammary gland of the lactating animal and can also be converted by human tissues. nih.gov

The concentration of these fatty acids can vary among different dairy products. For instance, butter, being a concentrated source of milk fat, is a rich source of both bovinic acid and TVA. pan.olsztyn.pl The levels of these compounds in milk, and consequently in cheese and butter, are influenced by various factors related to the animal's diet and physiology. unirioja.esresearchgate.net

Typical Concentration of Key Fatty Acids in Dairy Products

| Fatty Acid | Concentration Range in Milk Fat | Primary Source |

|---|---|---|

| Bovinic Acid (Rumenic Acid) | Constitutes 85-90% of total CLA | Endogenous conversion from TVA in the mammary gland and rumen biohydrogenation wikipedia.orgnih.gov |

| Trans-Vaccenic Acid (TVA) | 60-80% of total trans fatty acids | Incomplete biohydrogenation of unsaturated fatty acids in the rumen unirioja.es |

Meat from Ruminant Animals

Meat from ruminant animals such as beef and lamb is another primary source of bovinic acid and TVA. nih.govnzsap.org Studies comparing grass-fed beef and lamb have shown that lamb generally contains higher concentrations of both bovinic acid and its precursor, TVA, in its muscle tissue compared to beef. nzsap.orgnzsap.org The concentration of these fatty acids can vary significantly among individual animals. nzsap.org For example, research has indicated that lambs from ewes with high CLA concentrations in their milk fat tend to have higher CLA levels in their own tissues. nzsap.org

Comparative Concentrations of Bovinic Acid and TVA in Ruminant Meat

| Animal | Fatty Acid | Key Findings |

|---|---|---|

| Lamb | Bovinic Acid (CLA) & TVA | Significantly higher concentrations in total fatty acids compared to beef. nzsap.orgnzsap.org |

| Beef | Bovinic Acid (CLA) & TVA | Concentrations are influenced by diet, with grass-fed beef showing enhanced levels. nih.gov |

Presence of Bovinic Acid in Non-Ruminant Biological Systems

While ruminant products are the primary source, bovinic acid and its precursor, TVA, are also found in the biological systems of non-ruminant organisms, including humans.

Human Tissues and Biofluids (Adipose Tissue, Plasma, Breast Milk)

Bovinic acid and TVA are present in human tissues and biofluids, with their concentrations largely reflecting dietary intake from ruminant-derived foods. nih.gov Human breast milk is a notable source of these naturally occurring trans fatty acids. wikipedia.orgdrscottsolomons.com The composition of fatty acids in breast milk is significantly influenced by the maternal diet. nih.govnih.gov Studies have shown that mothers who consume dairy products with an improved fatty acid profile have higher levels of trans-vaccenic and oleic acid in their breast milk. nih.gov In contrast, infant formulas are often deficient in these natural trans fatty acids. nih.gov

Other Organisms and Microbial Contexts

The formation of TVA, the precursor to bovinic acid, is not exclusive to the rumen of ruminant animals. Certain bacteria residing in the human gut are also capable of metabolizing linoleic acid to produce TVA. asm.org For instance, research has identified that species of Roseburia, a common gut bacterium, can actively convert linoleic acid into vaccenic acid. asm.org This highlights a microbial contribution to the presence of this important precursor in the human body, independent of direct dietary intake from ruminant products.

Factors Influencing Bovinic Acid Concentration in Biological Matrices

The concentration of bovinic acid and TVA in biological matrices, particularly in milk and meat from ruminants, is not static and can be influenced by a range of factors.

The diet of the ruminant animal is a primary determinant of the fatty acid profile of its milk and meat. nih.gov Grazing on pasture, as opposed to a diet high in concentrates, has been shown to increase the concentrations of both bovinic acid and TVA in milk fat. researchgate.net This is attributed to the different types of fatty acids present in fresh forage compared to grains. youtube.com

Factors Modulating Bovinic Acid and TVA Concentrations in Ruminant Products

| Factor | Effect on Concentration | Supporting Details |

|---|---|---|

| Diet | Significant Influence | Pasture-based diets increase levels compared to concentrate-based diets. researchgate.netnih.gov |

| Breed | Modulatory Effect | Genetic differences between breeds can affect fatty acid synthesis and deposition. nih.govresearchgate.net |

| Lactation Stage | Variable Influence | Fatty acid profiles change throughout the lactation period. mdpi.com |

| Rumen Environment | Direct Impact | Changes in rumen pH and microbial populations alter biohydrogenation pathways. mdpi.com |

Dietary and Nutritional Modulations

Pasture-fed cows consistently produce milk with higher concentrations of bovinic acid compared to those fed conserved forages or concentrate-based diets. usda.govnih.gov Fresh pastures are rich in the precursors of bovinic acid, namely linoleic and α-linolenic acids. nih.gov Studies have shown that milk from grazing cows can have approximately 50% higher concentrations of conjugated linoleic acid (CLA), of which bovinic acid is the main isomer, compared to milk from cows fed a total mixed ration (TMR). usda.gov The stage of forage maturity also plays a role; younger, rapidly growing forages tend to have higher concentrations of these precursor fatty acids, leading to increased bovinic acid in the milk. nih.gov Different types of silage can also impact bovinic acid levels. For instance, maize silage-based diets have been found to result in higher milk fat content of bovinic acid compared to grass silage diets. jafs.com.pl

Supplementing the diet of dairy cows with certain types of oils can significantly increase the bovinic acid content of their milk. Oilseeds such as linseed (flaxseed) are rich in α-linolenic acid and have been shown to increase the concentration of bovinic acid in milk fat. nih.govnih.gov Supplementation with linseed oil or whole linseed has been reported to increase bovinic acid levels by 131% and 146%, respectively, compared to a control diet. nih.gov

Marine oils, such as fish oil, are another potent supplement for elevating bovinic acid. epa.gov The inclusion of fish oil in the diet can lead to a substantial increase in milk bovinic acid, with some studies suggesting a potential increase of over 300% compared to basal levels. epa.govnih.gov

Table 1: Effect of Dietary Interventions on Bovinic Acid (cis-9, trans-11 CLA) Concentration in Cow's Milk

| Dietary Intervention | Control/Comparison Diet | Resulting Change in Bovinic Acid | Reference |

|---|---|---|---|

| Pasture Grazing | Total Mixed Ration (TMR) | ~50% increase | usda.gov |

| Maize Silage | Grass Silage | Higher content | jafs.com.pl |

| Linseed Oil Supplementation | Palm Oil Diet | 131% increase | nih.gov |

| Whole Linseed Supplementation | Palm Oil Diet | 146% increase | nih.gov |

| Fish Oil Supplementation | Basal Diet | >300% potential increase | epa.gov |

Animal Physiology and Genetic Factors

Beyond diet, inherent biological characteristics of the cow, including its genetics and physiological state, contribute to the variation in milk bovinic acid content.

Significant differences in the fatty acid profiles of milk, including bovinic acid concentrations, have been observed between different cattle breeds. lsmuni.lt For example, research has indicated variations in the levels of monounsaturated and polyunsaturated fatty acids between Holstein-Friesian and Jersey cows. lsmuni.ltresearchgate.net This suggests a genetic component to the efficiency of bovinic acid synthesis and secretion.

The enzyme stearoyl-CoA desaturase (SCD1) is critical for the endogenous synthesis of bovinic acid from vaccenic acid. embrapa.br Genetic polymorphisms in the SCD1 gene have been identified and are associated with variations in the fatty acid composition of milk in taurine (B1682933) and zebu cattle breeds. embrapa.br The heritability of CLA content in milk has been estimated to be moderate, with some studies in buffaloes reporting heritability estimates as high as 0.35, indicating that selective breeding could be a viable strategy for enhancing bovinic acid levels in milk. cambridge.org

The concentration of bovinic acid in milk is not static throughout a cow's lactation period. Research has shown that the fatty acid profile of milk changes as lactation progresses. researchgate.netwur.nl Some studies have reported an increase in bovinic acid concentration in late lactation compared to early lactation. wur.nl Conversely, other research indicates higher levels of certain long-chain fatty acids in early lactation. researchgate.net These changes are linked to the cow's energy balance and the mobilization of body fat reserves, particularly in early lactation. wur.nl

Table 2: Influence of Animal Factors on Bovinic Acid and Related Fatty Acids in Milk

| Factor | Observation | Key Findings | Reference |

|---|---|---|---|

| Breed | Comparison between Holstein-Friesian and Jersey cows | Significant differences in monounsaturated and polyunsaturated fatty acid profiles. | lsmuni.ltresearchgate.net |

| Genetics | Polymorphisms in the SCD1 gene | Associated with variation in milk fatty acid composition. | embrapa.br |

| Heritability | Estimation of genetic influence on CLA content | Heritability estimates for CLA percentage in buffalo milk reported at 0.35. | cambridge.org |

| Stage of Lactation | Comparison of early vs. late lactation | Bovinic acid (C18:2cis9,trans11) concentrations found to be higher in late lactation. | wur.nl |

Processing and Environmental Effects

The journey of milk from the farm to the consumer involves various processing steps and is influenced by environmental conditions, both of which can affect the final concentration of bovinic acid in dairy products.

Common dairy processing techniques can have varied effects on bovinic acid levels. Standard high-temperature, short-time (HTST) pasteurization appears to have little to no significant impact on the concentration of bovinic acid in milk. cabidigitallibrary.orggrazingguide.net However, more severe heat treatments like ultra-high temperature (UHT) processing and microwaving have been shown to decrease bovinic acid content. grazingguide.net

The process of fermentation to create products like yogurt and cheese can also alter the fatty acid profile. While some studies suggest that the processing of milk into yogurt has no significant effect on bovinic acid concentrations, others indicate that fermentation can lead to changes in the lipid profile. researchgate.netnih.gov For instance, in the production of some traditional dairy products, a decrease in bovinic acid has been observed in yogurt and curd.

Environmental conditions, particularly season, can influence the composition of milk fat. mdpi.com These seasonal variations are often linked to changes in the diet of the cows, such as the availability and quality of fresh pasture in the spring and summer versus conserved forages in the autumn and winter. mdpi.com Higher environmental temperatures during the summer months have also been associated with alterations in the fatty acid profile of milk. nih.gov

Table 3: Impact of Processing and Environment on Bovinic Acid in Dairy Products

| Factor | Process/Condition | Effect on Bovinic Acid | Reference |

|---|---|---|---|

| Processing | HTST Pasteurization | No significant difference observed. | cabidigitallibrary.orggrazingguide.net |

| UHT Treatment | Potential for decrease. | grazingguide.net | |

| Yogurt/Cheese Fermentation | Variable effects; some studies show a decrease in certain products. | nih.gov | |

| Environment | Seasonal Changes (e.g., summer vs. winter) | Variations in milk fat composition, often linked to dietary changes. | mdpi.comnih.gov |

Biosynthesis and Biotransformation Pathways of Bovinic Acid

Ruminal Biohydrogenation of Linoleic Acid to Bovinic Acid

The initial and crucial phase of bovinic acid synthesis occurs in the rumen, the first stomach chamber of ruminant animals, through a process called biohydrogenation. chemeurope.comanimbiosci.orgufl.edu This process involves the conversion of polyunsaturated fatty acids, such as linoleic acid from the diet, into more saturated forms by the resident microbial population. atamanchemicals.comufl.edu

Role of Rumen Microbiota (e.g., Butyrivibrio fibrisolvens)

A key player in the biohydrogenation of linoleic acid is the rumen bacterium Butyrivibrio fibrisolvens. researchgate.netocl-journal.org This and other rumen microorganisms possess the necessary enzymes to isomerize linoleic acid into bovinic acid (cis-9, trans-11 CLA) as an intermediate step in the biohydrogenation pathway. animbiosci.orgmdpi.comresearchgate.net The metabolic activity of these bacteria is essential for the initial conversion of dietary fats into CLA isomers. scialert.netd-nb.info While Butyrivibrio fibrisolvens is a primary contributor, other bacteria and even rumen fungi can participate in this process, although often at slower rates. researchgate.netresearchgate.net

Intermediate Formation: Vaccenic Acid as Precursor

During the biohydrogenation of linoleic acid in the rumen, bovinic acid is formed as an initial intermediate. animbiosci.orghmdb.ca This is then followed by the reduction of the cis-9 double bond to form vaccenic acid (trans-11 18:1). atamanchemicals.comanimbiosci.org Vaccenic acid is a major trans fatty acid produced in the rumen and serves as a direct precursor for the subsequent endogenous synthesis of bovinic acid in the host animal's tissues. scialert.netchemeurope.comwikipedia.org The pathway involves the isomerization of linoleic acid to bovinic acid, which is then hydrogenated to vaccenic acid. animbiosci.org

Enzymatic Mechanisms in Rumen

The conversion of linoleic acid to bovinic acid is an enzymatic process. The primary enzyme involved is a linoleate (B1235992) isomerase, which catalyzes the isomerization of the cis-12 double bond of linoleic acid to a trans-11 double bond, creating the conjugated double bond system characteristic of bovinic acid. frontiersin.orgscielo.org.co This reaction is a critical step in the biohydrogenation pathway. frontiersin.orgnih.gov The process is complex and involves multiple enzymatic reactions, including isomerases and reductases, to proceed from polyunsaturated fatty acids to the final product, stearic acid. mdpi.comscielo.org.co

Endogenous Synthesis of Bovinic Acid in Mammalian Tissues

While a significant portion of bovinic acid is formed in the rumen, a substantial amount is also synthesized endogenously within the mammalian tissues, particularly in the mammary gland and adipose tissue. scialert.netanimbiosci.orgcabidigitallibrary.org

Delta-9 Desaturase Enzyme Activity

The key enzyme responsible for the endogenous synthesis of bovinic acid is delta-9 desaturase (also known as stearoyl-CoA desaturase or SCD). chemeurope.comtwinwoodcattle.comcabidigitallibrary.org This enzyme introduces a cis-9 double bond into a fatty acid substrate. animbiosci.orgcabidigitallibrary.org The activity of delta-9 desaturase is crucial for converting vaccenic acid, which is absorbed from the rumen, into bovinic acid. chemeurope.comcabidigitallibrary.org The expression and activity of this enzyme can be influenced by various factors, including diet and genetics. twinwoodcattle.comnih.govnih.gov

Conversion from Vaccenic Acid

Vaccenic acid, produced in the rumen and absorbed into the bloodstream, is transported to various tissues, including the mammary gland and adipose tissue. scialert.netanimbiosci.orgresearchgate.net In these tissues, delta-9 desaturase acts on vaccenic acid to introduce a cis-9 double bond, resulting in the formation of bovinic acid (cis-9, trans-11 CLA). chemeurope.comufl.edunih.gov This endogenous pathway is considered the major source of bovinic acid found in milk fat, accounting for a significant percentage of the total CLA content. ocl-journal.orgcabidigitallibrary.orgnih.govresearchgate.net

Contribution of Gut Microbiota to Bovinic Acid Production and Metabolism in Non-Ruminants

While bovinic acid, also known as rumenic acid or cis-9, trans-11 conjugated linoleic acid (CLA), is famously produced in the rumen of cattle, a growing body of research highlights the significant role of the gut microbiota in its synthesis and metabolism within non-ruminant species, including humans and monogastric animals like chickens and mice. cambridge.orgacs.org This endogenous production is primarily dependent on the metabolic transformation of dietary precursors by specific bacterial populations residing in the gastrointestinal tract. oup.com

The primary dietary precursor for the microbial synthesis of bovinic acid is linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid abundant in vegetable oils and nuts. cambridge.orgnih.gov Various genera of intestinal bacteria possess the enzymatic machinery to convert LA into CLA isomers. This capability is not universal across all gut microbes but is rather a strain-specific trait. mdpi.comscielo.org.co The bioconversion is often considered a detoxification mechanism for the bacteria, as high concentrations of free LA can be detrimental to their cell membranes. mdpi.comnih.gov

Key bacterial genera found in the non-ruminant gut that have been identified as CLA producers include Bifidobacterium, Lactobacillus (including the reclassified Lactiplantibacillus), Roseburia, and Propionibacterium. cambridge.orgnih.govresearchgate.net

Detailed Research Findings

Research has elucidated several pathways through which non-ruminant gut bacteria produce bovinic acid and its intermediates. Studies using pure bacterial cultures, mixed fecal suspensions, and animal models have provided crucial insights into these microbial metabolic activities.

A pivotal study in high-fat-fed mice provided in vivo evidence that the gut microbiota can produce rumenic acid, leading to its accumulation in both cecal contents and liver tissue. cambridge.org This research demonstrated that dietary modulation with fermentable carbohydrates, specifically arabinoxylans, could enhance this production by selectively promoting the growth of certain bacteria. cambridge.org The supplementation led to a significant increase in Roseburia species, a genus known for its high capacity to metabolize LA. cambridge.org

In vitro studies with bacteria isolated from the human gut have identified distinct metabolic routes:

Direct Isomerization: Some bacteria utilize a linoleate isomerase enzyme to directly convert LA into bovinic acid. mdpi.compropionix.ru This has been observed in species like Bifidobacterium breve and Propionibacterium freudenreichii. propionix.runih.gov

Hydration and Dehydration: A multi-step pathway identified in strains like Lactiplantibacillus plantarum involves the hydration of LA to form hydroxy fatty acid intermediates (e.g., 10-hydroxy-cis-12-octadecenoic acid), which are subsequently dehydrated and isomerized to yield CLA. nih.govasm.org

Formation of Precursors: Certain bacteria, notably species within the Roseburia genus, metabolize LA into other important compounds. Some Roseburia strains produce vaccenic acid (trans-11-18:1), which can be absorbed by the host and converted into bovinic acid in tissues by the enzyme delta-9-desaturase. nih.govasm.org Other Roseburia species form a 10-hydroxy-18:1 fatty acid, which can then be utilized by other members of the gut microbial community to synthesize CLA. nih.govpropionix.ru

The tables below summarize the key research findings on the bacterial species involved and their metabolic products from linoleic acid.

Table 1: Key Bacterial Genera in Non-Ruminant Gut and their Role in Bovinic Acid (CLA) Synthesis

| Bacterial Genus | Primary Metabolic Action on Linoleic Acid (LA) | Key Species Involved | Reference(s) |

|---|---|---|---|

| Bifidobacterium | Direct conversion of LA to CLA (mainly cis-9, trans-11 isomer). | B. breve, B. bifidum, B. pseudolongum | researchgate.netpropionix.ruresearchgate.netnih.gov |

| Lactobacillus / Lactiplantibacillus | Direct conversion of LA to CLA via isomerization or a multi-step hydration/dehydration pathway. | L. plantarum, L. acidophilus, L. gasseri | acs.orgmdpi.comnih.gov |

| Roseburia | Conversion of LA to vaccenic acid (a precursor to bovinic acid in host tissue) or 10-hydroxy fatty acid intermediates. | R. inulinivorans, R. hominis, R. intestinalis | cambridge.orgnih.govpropionix.ruasm.org |

| Propionibacterium | Direct conversion of LA to CLA via linoleate isomerase. | P. freudenreichii | scielo.org.copropionix.ru |

Table 2: Research Findings on Microbial Bovinic Acid (CLA) Production in Non-Ruminants

| Study Focus | Non-Ruminant Model | Key Findings | Reference(s) |

|---|---|---|---|

| In vivo production | High-fat-fed mice | Gut microbiota produces rumenic acid (cis-9, trans-11 CLA), which accumulates in cecal and liver tissues. | cambridge.org |

| Dietary modulation | High-fat-fed mice | Supplementation with arabinoxylan increased cecal rumenic acid and the abundance of Roseburia spp. | cambridge.org |

| Microbial metabolism pathways | Human fecal suspensions & pure cultures | Identified two routes for CLA formation: direct isomerization to cis-9, trans-11 CLA and formation of a 10-hydroxy intermediate that is subsequently converted to CLA by other bacteria. | nih.govpropionix.runih.gov |

| Strain-specific production | Screening of 128 Bifidobacterium strains | CLA production was mainly found in B. breve and B. pseudocatenulatum strains, highlighting the strain-specific nature of this function. | nih.gov |

| Enzyme system identification | Lactiplantibacillus plantarum | A multi-component enzyme system (CLA-HY, CLA-DH, CLA-DC) was identified as responsible for converting LA to CLA. | asm.org |

Table of Mentioned Compounds

Metabolic Fate and Pharmacokinetics of Bovinic Acid

Absorption, Distribution, and Tissue Deposition

The journey of bovinic acid from dietary intake to its deposition in tissues involves several key pharmacokinetic processes.

As a long-chain fatty acid, bovinic acid is typically consumed as a component of triglycerides found in ruminant-derived foods. europa.eu The initial step of its absorption involves the hydrolysis of these triglycerides in the gut, a process catalyzed by lipases. europa.eu The liberated free fatty acids, including bovinic acid, are then emulsified by bile acids produced by the liver, which facilitates their solubilization. europa.eu

This process forms mixed micelles, which act as transport vehicles, delivering the fatty acids across the aqueous layer to the surface of enterocytes, the cells lining the small intestine. europa.eu The absorption into these cells is a rapid process mediated by specific biochemical mechanisms. europa.eu Long-chain fatty acids can be transported by proteins such as Fatty Acid Transport Protein 4 (FATP4). europa.eu Once inside the enterocytes, they may be activated to their acyl-CoA esters by enzymes like acyl-CoA synthetase 1 (ACS1). europa.eu Following absorption, they are re-esterified into triglycerides and packaged into chylomicrons, which are lipoprotein particles that transport dietary lipids from the intestines to other locations in the body via the bloodstream. europa.eu Any fatty acids that are not absorbed are subsequently excreted in the feces. europa.eu

Once transported to various tissues, bovinic acid is incorporated into cellular structures. It serves as a vital biochemical component of mammalian tissues and cell membranes. europa.eu Research on bovine hepatocytes has shown that bovinic acid (as rumenic acid) and its derivatives are predominantly esterified into polar lipids, accounting for 71.7% of its incorporation. atamanchemicals.com This is in contrast to oleic acid, which is preferentially esterified into neutral lipids (59.8%) under similar conditions. atamanchemicals.com

However, another perspective suggests that regarding incorporation and acylation, rumenic acid and its conjugated C18:3 and C20:3 metabolites behave more like oleic acid than linoleic acid, being mainly incorporated into neutral lipids. ocl-journal.org The same research indicates that conjugated C20:4, a metabolite of rumenic acid, is primarily incorporated into phospholipids. ocl-journal.org The specific positioning of rumenic acid on the triacylglycerol molecule has also been shown to affect its bioavailability in rats. thegoodscentscompany.com

Table 1: Differential Esterification of Fatty Acids in Bovine Hepatocytes

| Fatty Acid | Primary Lipid Class of Esterification | Percentage of Incorporation | Reference |

|---|---|---|---|

| Bovinic Acid (Rumenic Acid) | Polar Lipids | 71.7% | atamanchemicals.com |

| Oleic Acid | Neutral Lipids | 59.8% | atamanchemicals.com |

Bovinic acid is known to accumulate in various tissues, with its concentration often linked to dietary intake. It is a notable component of human adipose tissue, and its levels are significantly correlated with the consumption of milk fat. hmdb.caspandidos-publications.com

Dietary supplementation in animals has a direct impact on the tissue levels of bovinic acid. For instance, feeding steers diets supplemented with 6% linseed oil or safflower oil has been shown to double the concentration of CLA in adipose tissue. animbiosci.org Similarly, lambs fed a diet with 6% safflower oil showed a comparable increase in body fat CLA content. animbiosci.org Furthermore, studies in lactating mice have demonstrated that dietary trans-vaccenic acid, a precursor, increases the concentration of rumenic acid in their tissues and those of their suckling pups. thegoodscentscompany.com In cattle, the enzyme Fatty Acid Elongase 7 (ELOVL7), involved in fatty acid synthesis, shows tissue-specific expression, with high levels in the kidney, followed by abdominal fat and bovine mammary epithelial cells. nih.gov

Table 2: Factors Influencing Bovinic Acid Accumulation in Tissues

| Species | Tissue | Dietary Factor | Outcome | Reference |

|---|---|---|---|---|

| Humans | Adipose Tissue | Milk Fat Intake | Significant positive correlation with bovinic acid levels. | hmdb.ca |

| Steers | Adipose Tissue | 6% Linseed or Safflower Oil Supplementation | Two-fold increase in CLA content. | animbiosci.org |

| Lambs | Body Fat | 6% Safflower Oil Supplementation | Increase in CLA content. | animbiosci.org |

| Mice (Lactating) | Tissues | Dietary Trans-Vaccenic Acid | Increased concentration of rumenic acid. | thegoodscentscompany.com |

Cellular and Subcellular Metabolism of Bovinic Acid

Within the cell, bovinic acid undergoes further metabolic processes, primarily for energy production or storage.

After absorption and distribution, one of the primary fates of free fatty acids is catabolism for energy. europa.eu Bovinic acid can be broken down via oxidative metabolism to produce carbon dioxide and energy. europa.eu The catabolic pathway for unsaturated fatty acids like bovinic acid differs from that of saturated fatty acids. europa.eu

Studies using bovine hepatocytes indicate that rumenic acid is highly metabolized, with the oxidation pathway being a major route. atamanchemicals.com Research in rats has confirmed the beta-oxidation of CLA isomers. thegoodscentscompany.com Furthermore, the degradation of bovinic acid has been observed in the peroxisomes of Saccharomyces cerevisiae, a process that involves beta-oxidation auxiliary enzymes. thegoodscentscompany.com

Alternatively, instead of being oxidized for immediate energy, absorbed bovinic acid can be esterified into various lipid classes for storage or structural purposes. europa.eu A primary pathway is its conversion into triacylglycerols, which are then stored as fat. europa.eu As detailed in section 4.1.2, research in bovine liver cells has shown that bovinic acid is predominantly esterified into polar lipids. atamanchemicals.com It was also partly converted (over 12% of incorporated rumenic acid) into a conjugated C18:3 fatty acid. atamanchemicals.com This contrasts with oleic acid's preferential esterification into neutral lipids. atamanchemicals.com Another study reported that rumenic acid and its metabolites are mainly incorporated into neutral lipids. ocl-journal.org

Interactions with Broader Metabolic Networks

Bovinic acid's influence extends beyond its direct metabolic conversions, as it interacts with several major metabolic networks within the body.

Linoleic Acid Metabolism Pathway

Bovinic acid is intrinsically linked to the linoleic acid metabolism pathway. It is initially formed as a transient intermediate during the rumen biohydrogenation of linoleic acid. hmdb.ca Metabolomic studies have consistently identified bovinic acid as a key metabolite within the linoleic acid pathway. nih.govresearchgate.netspandidos-publications.com Research in mice has shown that interventions affecting metabolic diseases can significantly alter the levels of bovinic acid, underscoring its role in this pathway. nih.govresearchgate.net For instance, in studies on diet-induced metabolic dysfunction-associated steatotic liver disease (MASLD), bovinic acid was a noted differential metabolite in the linoleic acid metabolism pathway. nih.govresearchgate.net Similarly, in weaned pigs, dietary changes that altered lipid metabolism also affected the concentration of bovinic acid, suggesting it is a responsive component of the broader linoleic acid network. mdpi.com In sheep, feeding different diets, such as rice straw, has been shown to activate the linoleic acid metabolism pathway, with bovinic acid being one of the core differential metabolites. frontiersin.org

Glutathione (B108866) Metabolism Linkages

Emerging evidence from integrative transcriptomic and metabolomic analyses points to a connection between bovinic acid and glutathione metabolism. nih.govresearchgate.net Studies investigating treatments for MASLD in mice revealed that therapeutic effects were linked to the regulation of both linoleic acid and glutathione metabolism pathways. nih.govresearchgate.net While direct mechanistic links are still being elucidated, the simultaneous modulation of these pathways suggests a potential crosstalk. For example, some studies have noted that alpha-aminobutyric acid, a metabolite related to glutathione metabolism, and bovinic acid, are both affected in certain metabolic states, hinting at a potential indirect relationship. aging-us.com

Amino Acid Metabolism Crosstalk

Bovinic acid metabolism exhibits crosstalk with various amino acid metabolic pathways. mdpi.comresearchgate.net In insulin-resistant mice, the levels of bovinic acid were found to be altered alongside metabolites involved in phenylalanine, tyrosine, and tryptophan metabolism. mdpi.com Specifically, differential metabolites between study groups included bovinic acid and tyramine, which is involved in tyrosine metabolism. mdpi.com The interaction between host and pathogen metabolism also highlights these connections, where competition for amino acids like arginine, asparagine, and tryptophan occurs alongside significant alterations in fatty acid metabolism. nih.govfrontiersin.org The catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine, is another area of intersection. frontiersin.orgnih.gov Studies have shown that metabolic pathways for BCAAs are interconnected with fatty acid metabolism, suggesting a complex regulatory network. researchgate.net

Energy Homeostasis Regulation

Bovinic acid is implicated in the regulation of energy homeostasis. As a fatty acid, it serves as an energy substrate. mdpi.com Its metabolism is intertwined with pathways that are central to energy balance. Research suggests that bovinic acid can influence processes that regulate appetite and energy utilization. frontiersin.orggenomediscovery.org For example, in sheep, dietary changes that increased plasma levels of bovinic acid were also associated with alterations in satiety hormones like cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1). frontiersin.org Furthermore, studies on weaned pigs have shown that dietary fats, which influence bovinic acid levels, also impact energy metabolism by altering glucose metabolism and oxidative phosphorylation pathways. mdpi.comresearchgate.net In insulin-resistant mice, dietary interventions were found to modulate bovinic acid levels while also affecting broader lipid metabolism, which is a cornerstone of energy homeostasis. mdpi.com

Data Tables

Table 1: Differential Metabolites in Linoleic Acid and Amino Acid Metabolism Pathways

| Group Comparison | Upregulated Metabolites | Downregulated Metabolites | Associated Pathways | Reference |

| Insulin-Resistant vs. Control | Tyramine | Bovinic Acid | Tyrosine Metabolism, Linoleic Acid Metabolism | mdpi.com |

| Low-Protein + MCFA Diet vs. Low-Protein Diet | 13S-Hydroxyoctadecadienoic acid | Bovinic Acid, Arachidonic Acid | Linoleic Acid Metabolism, Amino Acid Metabolism | mdpi.com |

| Rice Straw Diet vs. Alfalfa Hay Diet | Stearic Acid, Linoleic Acid, Bovinic Acid | Linoleic Acid Metabolism, Unsaturated Fatty Acid Biosynthesis | frontiersin.org |

Biological Functions and Molecular Mechanisms of Bovinic Acid

Anticarcinogenic and Chemopreventive Activities

Bovinic acid is recognized for its anticarcinogenic and chemopreventive properties, which have been observed in various experimental models. targetmol.commolnova.comspandidos-publications.com Milk fat contains several components with anticancer potential, and CLA is a key contributor to this effect. nih.gov

The initial scientific intrigue surrounding CLA was its demonstrated ability to inhibit chemically induced epidermal carcinogenesis in mice. doi.org Research has shown that dietary CLA can suppress the development of chemically-induced tumors at multiple sites in animal models. nih.gov For instance, a diet containing as little as 0.1% CLA was found to inhibit the development of mammary tumors in rats. nih.gov Some research suggests that the anticancer effects of other fatty acids, such as trans-vaccenic acid (TVA), may be attributable to their endogenous conversion into bovinic acid within the body. csic.es

At the cellular level, bovinic acid and other CLAs have been shown to inhibit the growth of a number of human cancer cell lines. nih.gov The mechanism often involves the induction of apoptosis, or programmed cell death. Studies have found that for some cancer cell lines, the inhibition of cell proliferation by CLAs is directly correlated with the induction of apoptosis. researchgate.net

Further mechanistic studies have pointed to the involvement of peroxisome proliferator-activated receptors (PPARs). In certain cancer cells, the apoptotic response to linoleic acid was associated with an increase in the protein level of PPARα and a simultaneous decrease in PPARβ/δ protein levels. researchgate.net In animal models, dietary CLA consumption has been demonstrated to cause apoptosis in white adipose tissue, an effect that occurs within five days of starting a CLA-containing diet. unl.edu

It is crucial to note that the biological effects of CLA are highly dependent on the specific isomer. doi.org While bovinic acid (cis-9, trans-11 CLA) is most noted for its anticarcinogenic properties, other isomers, such as trans-10, cis-12 CLA, are more potent in other areas. doi.orgtdl.org For example, the effect of reducing body fat is highly specific to the trans-10, cis-12 isomer. doi.org In contrast, some studies in pigs suggest that the cis-9, trans-11 isomer (bovinic acid) was not correlated with changes in body composition but rather with increased growth. tdl.org

Table 1: Isomer-Specific Biological Effects of Conjugated Linoleic Acid (CLA)

| Isomer | Common Name(s) | Primary Biological Effect | Supporting Evidence |

|---|---|---|---|

| cis-9, trans-11 CLA | Bovinic Acid, Rumenic Acid | Anticarcinogenic and Chemopreventive Activities | Inhibited chemically induced skin cancer in mice. doi.org Suppresses tumor development in various animal models. nih.gov |

| trans-10, cis-12 CLA | - | Reduction of Body Fat and Adiposity | Demonstrated a highly specific effect on reducing body fat in rodent models. doi.org Affects changes in body composition in pigs. tdl.org |

Regulation of Lipid Metabolism and Adiposity

CLA isomers are known to play a role in regulating lipid metabolism, though the effects are distinctly isomer-specific. doi.orgtdl.org

Studies in animal models have shown that certain CLAs can reduce the amount of body fat. doi.org Research in mice demonstrated that a CLA mixture in the diet for five weeks could reduce adipose tissue mass by 50%. doi.org This reduction in adipose tissue was attributed to a decrease in the number of adipocytes. doi.org Furthermore, evidence from human studies suggests that consumption of CLA can reduce body fat mass or the percentage of body fat in healthy, obese, or overweight adults. spandidos-publications.com Mechanistically, CLA has been shown to stimulate lipolysis (the breakdown of fats) in human adipocytes. spandidos-publications.com

However, this fat-reducing effect is primarily associated with the trans-10, cis-12 CLA isomer, not bovinic acid. doi.orgtdl.org While some studies showed that rumenic acid (bovinic acid) also reduced body fat in rodent models, the effect is considered highly specific to the trans-10, cis-12 isomer. doi.org

Table 2: Research Findings on CLA's Effect on Adipose Tissue and Body Fat

| Study Focus | Model | Key Finding | Reference |

|---|---|---|---|

| CLA Mixture (1 wt% of diet for 5 weeks) | Rodent Models | Reduced adipose tissue mass by 50%. | doi.org |

| CLA Consumption | Human Adults (Healthy, Overweight, Obese) | Associated with a reduction in body fat mass or percentage of body fat. | spandidos-publications.com |

| Mechanism of Action | Human Adipocytes | CLA stimulates lipolysis. | spandidos-publications.com |

| Isomer Specificity | Rodent Models | The body fat reduction effect is highly specific to the trans-10, cis-12 isomer. | doi.org |

CLA intake has been shown to increase energy expenditure in animal models. doi.org In one study, a diet containing a 1% CLA mixture led to an average 7% increase in energy expenditure over the course of the experiment. doi.org A separate investigation concluded that conjugated fatty acids reduce body weight and fat mass by increasing energy expenditure, which was partly attributed to an increase in voluntary movement in mice. nih.gov Conversely, another study found that dietary CLA either did not influence or only modestly increased energy expenditure, while simultaneously reducing feed intake. unl.edu The exact mechanisms for this increased energy expenditure are not fully resolved; for instance, it could not be explained by an increased expression of uncoupling proteins (UCP1 or UCP2) in adipose tissue in one study. doi.org

Influence on Lipogenesis and Lipolysis Pathways

Bovinic acid, as a member of the CLA family, is involved in the complex regulation of lipid metabolism, which encompasses the processes of lipogenesis (fat synthesis) and lipolysis (fat breakdown). The balance between these two pathways is crucial for maintaining energy homeostasis, and its dysregulation is associated with conditions like obesity. taylorandfrancis.com

Lipogenesis is stimulated by hormones like insulin (B600854) and is particularly active after a carbohydrate-rich meal. embopress.org Conversely, processes like fasting inhibit lipogenesis. embopress.org Polyunsaturated fatty acids, as a group, are known to decrease lipogenesis by suppressing the expression of key genes in the liver. embopress.org

Research on the specific effects of bovinic acid on these pathways is often conducted as part of studies on CLA mixtures. Some studies suggest that CLA, in general, can reduce body fat mass. nih.govd-nb.info This effect is attributed, in part, to an increase in energy expenditure and a reduction in the number of adipocytes (fat cells). doi.org However, the effects can be isomer-specific. For instance, the trans-10, cis-12 CLA isomer, not bovinic acid, is often credited with the more potent effects on reducing body fat. d-nb.infodoi.org

In a study on weaned pigs, dietary supplementation with fats that led to a reduction in hepatic bovinic acid also resulted in increased levels of 13S-hydroxyoctadecadienoic acid, suggesting a shift in fatty acid metabolism. mdpi.com Furthermore, studies in mice fed a high-fat diet showed that a moderate dose of a CLA mixture containing bovinic acid reduced fat accumulation. d-nb.info This was accompanied by changes in the expression of genes in adipocytes and the stromal vascular fraction of adipose tissue, suggesting that CLA may reduce macrophage infiltration and pro-inflammatory cytokine expression. d-nb.info

The hormonal regulation of these pathways is intricate. Insulin is a potent stimulator of lipogenesis, while hormones like growth hormone can reduce it. embopress.org In lactating cows, treatment with bovine somatotropin (bST), which alters nutrient partitioning, led to a dramatic reduction in lipogenesis rates and the activity of key enzymes like acetyl-coenzyme A carboxylase and fatty acid synthase in adipose tissue. semanticscholar.org While this study did not directly measure bovinic acid's role, it highlights the complex interplay of hormones and lipid metabolism in ruminants, the primary source of bovinic acid.

Alteration of Fatty Acid Profiles in Tissues and Biofluids

The consumption or endogenous synthesis of bovinic acid can influence the fatty acid composition of various tissues and bodily fluids. Being a component of the linoleic acid metabolic pathway, its presence can affect the levels of other related fatty acids. nih.govresearchgate.net

Studies in lambs have shown that the proportions of vaccenic acid and rumenic acid (bovinic acid) in mesenteric adipose, subcutaneous adipose, and muscle tissue can be used to model and quantify the endogenous synthesis of rumenic acid. nih.gov This research indicates that dietary changes that alter the intake of exogenous rumenic acid can inversely affect its endogenous synthesis from vaccenic acid. nih.gov

In a study involving dairy cows, long-term supplementation with a CLA mixture led to an increase in the proportion of trans-10, cis-12 CLA in peripheral blood mononuclear cells (PBMCs), but did not affect the cis-9, trans-11 isomer (bovinic acid). nih.gov However, it did lead to a reduction in the proportion of trans-9 C18:1 and cis-12 C24:1 in the group receiving the higher CLA dose. nih.gov

A study on weaned pigs demonstrated that diets supplemented with certain fatty acids, which resulted in lower levels of liver bovinic acid, also led to reduced arachidonic acid in the liver. mdpi.com This suggests that alterations in bovinic acid levels are part of a broader shift in lipid profiles. mdpi.com Furthermore, integrated transcriptomic and metabolomic analyses in mice have implicated bovinic acid in the regulation of linoleic acid metabolism. researchgate.net

The table below summarizes findings from a study on the fatty acid profile of peripheral blood mononuclear cells in dairy cows supplemented with CLA.

Anti-Atherogenic and Cardiovascular Health Implications

Bovinic acid has been noted for its potential anti-atherogenic properties, suggesting a beneficial role in cardiovascular health. scialert.netnih.govmedchemexpress.com Atherosclerosis is a complex disease process involving multiple cellular pathways, and compounds that can positively influence these pathways are of significant interest. nih.gov

Regression of Atherosclerosis

Some studies in animal models have suggested that administration of CLA may be associated with the regression of atherosclerosis. nih.gov For example, research in rabbits has shown that CLA can have anti-atherosclerotic effects. semanticscholar.org The mechanisms are thought to involve anti-inflammatory effects and a reduction in oxidative stress. nih.gov

A study comparing adipose-derived and bone marrow-derived stem cells highlighted the role of metabolites from the linoleic acid pathway, including bovinic acid. nih.gov The study suggested that these metabolites may contribute to the therapeutic potential of stem cell therapies for atherosclerosis-associated diseases. nih.gov Another study in LDLr-/- mice found that dietary vaccenic acid, the precursor to bovinic acid, had anti-atherogenic effects. nih.gov

The table below presents findings from a study on the effects of different dietary fats on atherosclerosis in LDLr-/- mice.

Impact on Lipoprotein Profiles

Bovinic acid has demonstrated a potential influence on lipoprotein profiles, which are key indicators of cardiovascular health. Research suggests that this fatty acid may contribute to a healthier balance of cholesterol-carrying lipoproteins.

Studies in animal models have shown that supplementation with CLA, of which bovinic acid is the main dietary form, can lead to a reduction in total cholesterol levels and help establish a favorable ratio of low-density lipoprotein (LDL) to high-density lipoprotein (HDL). mdpi.com For instance, research on hamsters fed a cholesterol-enriched diet indicated that rumenic acid significantly lowered plasma levels of LDL and small, dense LDL cholesterol. researchgate.net

In a study involving insulin-resistant mice, a state often associated with dyslipidemia, levels of bovinic acid were found to be significantly lower in the group with disordered lipid metabolism. mdpi.com An improvement in lipid metabolism was correlated with an upregulation of bovinic acid. mdpi.com This suggests a role for bovinic acid in the regulation of lipid profiles, particularly in conditions of metabolic stress. mdpi.com While some studies on synthetic CLA supplements have shown a potential to lower HDL (good cholesterol), the effects of naturally occurring bovinic acid from food sources appear to be more beneficial for lipoprotein profiles. researchgate.net

Table 1: Summary of Research Findings on Bovinic Acid's Impact on Lipoprotein Profiles

| Study Type | Subject | Key Findings | Reference(s) |

| Animal Study | Hamsters | Significantly reduced plasma LDL and small, dense LDL cholesterol. | researchgate.net |

| Animal Study | Rabbits & other models | Administration of CLA may be associated with the regression of atherosclerosis. | spandidos-publications.com |

| Animal Study | Insulin-resistant mice | Lower levels of bovinic acid were associated with disordered lipid metabolism; upregulation was linked to improvement. | mdpi.com |

| Review | General | May reduce total cholesterol and contribute to a healthy LDL/HDL ratio. | mdpi.com |

Immunomodulatory and Anti-inflammatory Effects

Bovinic acid, as a prominent conjugated linoleic acid, is recognized for its capacity to modulate the immune system and exert anti-inflammatory actions. medchemexpress.comontosight.ai These properties are significant in the context of preventing chronic diseases where inflammation is a key factor. atamanchemicals.com

Bovinic acid has been shown to influence the function of various immune cells. As a type of CLA, it is considered to have immunomodulatory functions that can enhance the body's immune response. medchemexpress.comscialert.net Fatty acids are known modulators of inflammatory responses, and CLAs, in particular, have been noted for their ability to modulate inflammation. unitus.it

Research on bovine mammary epithelial cells has shown that CLA isomers, including the one structurally similar to bovinic acid, can affect the cellular response to inflammatory stimuli. unitus.it Specifically, these fatty acids were found to reduce the gene expression of pro-inflammatory cytokines when exposed to an inflammatory agent. unitus.it This suggests that bovinic acid can play a role in regulating the intensity of the immune response at a cellular level. Furthermore, evidence from patient studies indicates that CLA can have anti-inflammatory effects by reducing oxidative stress, a process closely linked to immune cell activity. semanticscholar.org

The anti-inflammatory properties of bovinic acid extend to the potential mitigation of chronic inflammation, a contributing factor to various long-term health issues. atamanchemicals.com Bovinic acid may help prevent disease processes that lead to chronic inflammation and atherosclerosis. atamanchemicals.comcosmobio.co.jp

Studies have demonstrated that CLA can suppress the development of atherosclerosis, a chronic inflammatory condition, in experimental models. researchgate.net The mechanisms are thought to involve the inhibition of pro-inflammatory gene expression. researchgate.net For example, both major isomers of CLA have been observed to inhibit the expression of key adhesion molecules on endothelial cells, which are crucial for the inflammatory process in blood vessels. researchgate.net This suggests that by modulating inflammatory pathways, bovinic acid can contribute to the reduction of chronic inflammation.

Table 2: Research on the Immunomodulatory and Anti-inflammatory Effects of Bovinic Acid (CLA)

| Effect | Research Focus | Key Findings | Reference(s) |

| Immunomodulatory | Bovine Mammary Epithelial Cells | Reduced gene expression of pro-inflammatory cytokines in response to inflammatory stimuli. | unitus.it |

| Immunomodulatory | General | CLA is recognized for its immunomodulatory functions. | medchemexpress.comscialert.net |

| Anti-inflammatory | Animal Models | Suppressed the development of atherosclerosis. | researchgate.net |

| Anti-inflammatory | General | May prevent disease processes leading to chronic inflammation. | atamanchemicals.comcosmobio.co.jp |

| Anti-inflammatory | Human Studies | CLA has demonstrated anti-inflammatory effects through the reduction of oxidative stress. | semanticscholar.org |

Impact on Bone Biology and Other Physiological Systems

Emerging research suggests that bovinic acid may also have an influence on bone health and play a role in the growth and feed efficiency of poultry.

Bovinic acid, as a form of conjugated linoleic acid, may have a positive impact on bone metabolism. Some research suggests that CLA can enhance bone formation. scialert.net The proposed mechanism for this is the blocking of excess production of prostaglandin (B15479496) E2 (PGE2), an inflammatory substance that can affect bone cells. scialert.net While some studies have pointed to the beneficial effects of components in bovine colostrum, termed "BC acid proteins," on bone metabolism, a direct link to bovinic acid has not been definitively established in this context. mdpi.com

In the field of poultry science, bovinic acid has been identified as a factor in growth performance. Studies have shown that specific bacteria within the cecum of chickens can stimulate growth, and this has been linked to the production of conjugated linoleic acid, specifically bovinic acid. mdpi.comresearchgate.netfrontiersin.orgresearchgate.netnih.gov

Table 3: Research on Bovinic Acid's Impact on Poultry

| Area of Impact | Key Findings | Mechanism | Reference(s) |

| Growth Performance | Specific cecal microbiota promoted growth. | Via conjugated linoleic acid (bovinic acid). | mdpi.comresearchgate.netresearchgate.net |

| Growth Performance | Improved growth performance in chickens. | Regulation of fat metabolism by specific microbiota. | mdpi.comresearchgate.net |

| Immunity | Enhanced immunity in agricultural animals. | General biological function of CLA. | nih.gov |

Cellular Processes and Signaling

Bovinic acid, also known as rumenic acid, is the primary cis-9, trans-11 isomer of conjugated linoleic acid (CLA) and is implicated in a variety of cellular processes and signaling pathways. spandidos-publications.comscialert.netatamanchemicals.com Research indicates that its biological activities are linked to its ability to modulate gene expression, influence metabolic pathways, and act as a signaling molecule. Its mechanisms of action involve key pathways related to lipid metabolism, inflammation, and cellular stress responses. atamanchemicals.comnih.govresearchgate.net

One of the central roles of bovinic acid is its involvement in the linoleic acid metabolic pathway. spandidos-publications.com This pathway is crucial for producing metabolites that help protect the body against various disease states, including atherosclerosis, thrombosis, and inflammation. spandidos-publications.com Studies comparing adipose-derived and bone marrow-derived stromal cells identified bovinic acid as a key differential metabolite within this pathway, highlighting its potential role in the therapeutic efficacy of stem cell-based treatments for atherosclerosis-associated diseases. spandidos-publications.com

Emerging research points to bovinic acid as a potential signaling molecule in the communication between the gut and the liver, known as the gut-liver axis. nih.govmdpi.com In a study on chickens, bovinic acid was identified as one of several metabolites with consistent abundance levels in both the cecum and the liver. nih.gov This suggests it may be transported from the gut to the liver, where it can influence hepatic gene expression. nih.govmdpi.com Specifically, bovinic acid levels were positively correlated with the expression of genes that promote lipogenesis, such as ACSS2, and negatively correlated with genes that have anti-lipogenic functions, like CDS1. mdpi.com This indicates a direct role in the regulation of lipid biosynthesis at the genetic level.

Furthermore, bovinic acid has been shown to modulate inflammatory and cellular stress pathways. In rodent models of colitis, it demonstrated a protective effect associated with the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response. atamanchemicals.com In studies on endothelial cells under pro-inflammatory conditions, the cis-9, trans-11 CLA isomer (bovinic acid) showed either null or anti-inflammatory effects, in contrast to other CLA isomers which exhibited some pro-inflammatory properties. researchgate.net This suggests that the specific molecular structure of bovinic acid is critical to its function in cellular signaling. Its mode of action may also involve the modulation of mitochondrial function and autophagy pathways. abmole.com

Detailed Research Findings on Bovinic Acid's Cellular and Molecular Effects

The following table summarizes key research findings regarding the cellular processes and signaling pathways influenced by bovinic acid.

| Model System | Cell/Tissue Type | Key Findings | Implicated Pathway/Mechanism | Citation |

| Chicken | Cecum and Liver | Bovinic acid identified as a potential signaling molecule between the gut and liver, correlating with changes in hepatic gene expression related to fat deposition. | Gut-Liver Axis Signaling; Lipid Metabolism | nih.govmdpi.com |

| Chicken | Liver | The abundance of bovinic acid was positively correlated with the expression of lipogenic genes (ACSS2, PCSK9) and negatively with anti-lipogenic genes (CDS1, MOGAT1). | Gene Expression Regulation; Fatty Acid Biosynthesis | mdpi.com |

| Rodent (Colitis Model) | Colon | Administration of rumenic acid (bovinic acid) offered a protective effect against colitis. | Nrf2 Pathway Activation | atamanchemicals.com |

| In Vitro | Human Endothelial Cells (EA.hy926) | The cis-9, trans-11 CLA isomer (bovinic acid) showed null or anti-inflammatory effects on endothelial cell adhesion. | Inflammatory Signaling | researchgate.net |

| In Vitro | Human Adipose-Derived and Bone Marrow-Derived Stromal Cells | Bovinic acid was identified as a differential metabolite between the two cell types. | Linoleic Acid Metabolism | spandidos-publications.com |

| Plant (Eggplant) | Leaves | Exposure to lead oxide (mic-PbO) specifically up-regulated bovinic acid concentration. | Stress Response; Maintenance of Membrane Fluidity | researchgate.net |

Methodological Approaches in Bovinic Acid Research

Advanced Analytical Techniques for Detection and Quantification

The accurate detection and quantification of bovinic acid in complex biological matrices are critical for understanding its distribution and metabolism. Researchers utilize a suite of advanced analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and structural elucidation.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for fatty acid analysis, including bovinic acid. taylorfrancis.comaocs.org Due to the low volatility of free fatty acids, a derivatization step is typically required before analysis. The most common method involves converting the fatty acids into their more volatile fatty acid methyl esters (FAMEs). aocs.org

Once derivatized, the sample is introduced into the gas chromatograph, where FAMEs are separated based on their boiling points and polarity on a long capillary column. core.ac.uk The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that allows for definitive identification and quantification. aocs.orgcore.ac.uk GC-MS is highly valued for its robust separation capabilities and the structural information provided by mass spectrometry. spandidos-publications.com For instance, the use of dimethyloxazoline (DMOX) derivatives in GC-MS analysis helps to pinpoint the exact location of double bonds within the fatty acid chain. core.ac.uk

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and highly sensitive alternative for lipid analysis. medchemexpress.com It avoids the need for high-temperature analysis, which can potentially degrade sensitive molecules. A significant challenge in the LC-MS analysis of fatty acids is their poor ionization in electrospray ionization (ESI) sources. To overcome this, derivatization techniques may be employed to enhance detection sensitivity. medchemexpress.com

Modern advancements have led to the widespread use of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF-MS) and Orbitrap MS. cgu.edu.twhmdb.ca

UHPLC-Q-TOF-MS: This technique combines the high separation efficiency of UHPLC with the high mass accuracy and resolution of a Q-TOF mass analyzer. cgu.edu.tw It has been successfully used to identify various chemical components, including fatty acids, in complex mixtures. cgu.edu.twatamanchemicals.com The high resolving power allows for the separation of isomeric compounds and provides accurate mass measurements for confident compound identification. spandidos-publications.com

Orbitrap MS: Orbitrap mass spectrometers are hybrid instruments known for their exceptional resolution and mass accuracy (sub-1 ppm). semanticscholar.orgnih.gov When coupled with UHPLC, Orbitrap MS is capable of untargeted analysis of lipids in complex samples like milk and yogurt. hmdb.ca This technology can detect a wide range of compounds, even at low concentrations, making it ideal for metabolomic studies investigating the subtle changes in lipid profiles, including the content of bovinic acid. hmdb.canih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including bovinic acid. unimap.edu.myaocs.org Unlike mass spectrometry, NMR is non-destructive and provides detailed information about the chemical environment of each atom in a molecule. unimap.edu.mymdpi.com

For conjugated linoleic acids, ¹H-NMR and ¹³C-NMR are particularly powerful. aocs.orgmdpi.com They can distinguish between different geometric isomers (cis,trans; trans,cis; cis,cis; trans,trans) and positional isomers. aocs.org The signals from the olefinic protons in the conjugated double bond system are highly diagnostic in ¹H-NMR spectra, allowing for clear identification. unimap.edu.mymdpi.com Furthermore, NMR can be used for quantitative analysis without the need for sample derivatization or compound-specific standards, making it a valuable alternative to chromatographic methods. unimap.edu.myacs.org The combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides unambiguous assignment of the structure of CLA isomers. unimap.edu.my

The development of robust analytical methods for bovinic acid requires careful validation and optimization. In GC-MS, optimization involves selecting the appropriate capillary column (typically polar) and temperature program to achieve efficient separation of complex fatty acid mixtures. thegoodscentscompany.com

For LC-MS, a key consideration is overcoming the low ionization efficiency of free carboxylic acids. medchemexpress.com Strategies include derivatization to introduce a readily ionizable group or using specialized ionization techniques. medchemexpress.com Method validation ensures accuracy and reliability, with parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery being rigorously assessed. researchgate.net For instance, in a study developing an LC-MS method for quantifying cefazolin (B47455) in various tissues, the validation included establishing a linearity range with a high correlation coefficient (R² > 0.999) and determining recovery percentages. researchgate.net Such validation is crucial for ensuring that the analytical method provides accurate and reproducible results for bovinic acid quantification in diverse biological samples.

In Vitro Model Systems for Mechanistic Elucidation

In vitro models are essential for dissecting the molecular mechanisms through which bovinic acid exerts its biological effects. These systems allow for controlled experiments on specific cell types, providing insights into cellular pathways that are difficult to study in vivo.

Cell culture studies are a primary tool for investigating the bioactivity of bovinic acid. Researchers have used various cell lines to explore its effects on cancer, fat metabolism, and liver function.

Cancer Cell Lines: The anti-cancer properties of CLAs, including bovinic acid (rumenic acid), have been extensively studied in vitro. Studies have shown that CLA isomers can inhibit the growth and proliferation of a range of cancer cell lines. For example, rumenic acid has been shown to suppress the proliferation of human breast cancer cells (MCF-7 and T47D) and prostate cancer cells (PC3). core.ac.uknih.gov While some studies show rumenic acid to have anti-proliferative effects, others indicate that the trans-10, cis-12 CLA isomer may be more potent in inhibiting the growth of certain cancer cells, such as ovarian cancer lines (SKOV-3 and A2780). plos.orgnih.gov The effects are often dose-dependent and can involve mechanisms like cell cycle arrest and induction of apoptosis. plos.orgnih.gov

| Cell Line | Cancer Type | Observed Effect of Bovinic Acid/CLA | Reference |

|---|---|---|---|

| MCF-7, T47D | Breast Cancer | Suppressed proliferation | nih.gov |

| PC3 | Prostate Cancer | Slowed proliferation when formulated with risperidone | core.ac.uk |

| HT-29, DLD-1, Caco-2 | Colon Cancer | Inhibited cell growth | cgu.edu.tw |

| SKOV-3, A2780 | Ovarian Cancer | No inhibition of proliferation by the c9,t11 isomer (rumenic acid) | plos.org |

Adipocytes: Bovinic acid is a major CLA isomer found in human adipose tissue. hmdb.caspandidos-publications.com In vitro studies using adipocytes are crucial for understanding its role in fat metabolism. Research on human adipocytes has explored how CLA can stimulate the breakdown of fats (lipolysis) and reduce the synthesis of new fatty acids. spandidos-publications.com Studies on bovine dedifferentiated fat (DFAT) cells, which can be induced to redifferentiate into adipocytes, provide a model to study how fatty acids influence adipogenesis. nih.gov

Hepatocytes: The liver is a central hub for fatty acid metabolism. In vitro studies using hepatocytes help to clarify how bovinic acid is processed and its impact on liver cells. Research with bovine hepatocytes has shown that rumenic acid is readily taken up and metabolized, primarily through oxidation and conversion to other fatty acids. atamanchemicals.com Studies using primary rat hepatocytes have served as models to investigate the induction of steatosis (fat accumulation) by various fatty acids. cas.cz Such models are valuable for comparing the metabolic effects of different fatty acids like oleic acid and palmitic acid, and could be adapted to further study bovinic acid's specific role in hepatic lipid metabolism. cas.czmdpi.comnih.gov

Stromal Cells: Mesenchymal stromal cells (MSCs), which can be derived from sources like bone marrow (BMSCs) and adipose tissue (ADSCs), are important in tissue repair and regeneration. spandidos-publications.com Metabolomic studies comparing these two cell types have identified bovinic acid as one of the metabolites that differ between them. spandidos-publications.comresearchgate.netresearchgate.net In vitro co-culture experiments have been used to investigate the anti-inflammatory effects of these cells and their secreted metabolites, including bovinic acid, on other cell types like macrophages. spandidos-publications.comsemanticscholar.org These studies suggest that ADSCs may exert some of their therapeutic effects through the production of bovinic acid. spandidos-publications.com

| Cell Type | Model System | Key Research Finding Related to Bovinic Acid | Reference |

|---|---|---|---|

| Adipocytes | Human Adipocytes | CLA stimulates lipolysis and diminishes fatty acid synthesis. | spandidos-publications.com |

| Hepatocytes | Bovine Liver Slices | Rumenic acid is highly metabolized, mainly via oxidation and conversion. | atamanchemicals.com |

| Stromal Cells | Adipose-Derived Stromal Cells (ADSCs) | Bovinic acid is a differential metabolite produced by ADSCs and is involved in their anti-inflammatory effects. | spandidos-publications.comspandidos-publications.com |

Bacterial Cultures (e.g., Rumen Microorganisms)